5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-1-methyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-8-4(2-6)5(3-7-8)9(10)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPJCJIRUXPYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-nitro-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with various reagents under controlled conditions:
Key findings:
-
Benzylamine substitution proceeds efficiently in ethanol without catalysts due to the bromide’s leaving-group ability .
-
Steric hindrance from the pyrazole ring slows reactions with bulky nucleophiles (e.g., tert-butylamine) .
Reduction Reactions
The nitro group (-NO₂) is reducible to amino (-NH₂) under selective conditions:
Critical notes:
-
Catalytic hydrogenation preserves the bromomethyl group but requires strict control to avoid over-reduction .
-
Fe/HCl reductions are cost-effective but may generate hydroxylamine intermediates.
Cross-Coupling Reactions
The bromomethyl group participates in palladium-catalyzed couplings:
Key insights:
-
Microwave-assisted Suzuki reactions reduce reaction times (≤30 min) compared to thermal methods (6–8h) .
-
Ullmann couplings require ligand optimization to suppress homo-coupling byproducts .
Oxidation and Functionalization
The methyl group undergoes oxidation under harsh conditions:
| Oxidizing Agent | Solvent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 100°C, 12h | 5-(Bromomethyl)-1-carboxy-4-nitro-1H-pyrazole | Low yield (32%) due to side reactions | |
| CrO₃ | Acetic acid | Reflux, 8h | 5-(Bromomethyl)-1-formyl-4-nitro-1H-pyrazole | Requires anhydrous conditions |
Stability and Degradation Pathways
The compound decomposes under specific conditions:
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions | Notes |
|---|---|---|---|
| Bromomethyl | Nucleophiles (S, N, O) | Polar aprotic solvents, 60–80°C | Avoid strong bases to prevent elimination |
| Nitro | Reductions | H₂/Pd-C or Fe/HCl | Catalytic hydrogenation is cleaner |
| Pyrazole Ring | Electrophilic substitution | HNO₃/H₂SO₄ at 0°C | Limited by existing substituents |
Scientific Research Applications
5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the design and synthesis of bioactive compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the preparation of functional materials, such as polymers and dyes, due to its reactive bromomethyl group.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Analysis and Molecular Properties
The table below compares key structural features, molecular weights, and functional groups of 5-(bromomethyl)-1-methyl-4-nitro-1H-pyrazole with analogous compounds:
Key Observations :
Spectroscopic and Physicochemical Properties
NMR Data Comparison:
- The bromomethyl group in the target compound is expected to show distinct 1H NMR signals for -CH2Br (~4.0–4.5 ppm), similar to benzyl protons in (δ 5.53) .
- Nitro groups deshield adjacent protons, shifting pyrazole-H signals upfield compared to non-nitro analogs .
Solubility and Stability:
- Nitro and bromomethyl groups increase hydrophobicity, reducing aqueous solubility.
- Bromomethyl derivatives may exhibit lower thermal stability due to the labile C-Br bond .
Biological Activity
5-(Bromomethyl)-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 221.05 g/mol. Its structure features a pyrazole ring substituted with a bromomethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. These substituents contribute to its unique chemical reactivity and biological activity.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes, notably liver alcohol dehydrogenase. This inhibition can significantly alter metabolic pathways involving alcohols, affecting cellular metabolism and signaling pathways.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. Studies suggest that it interacts with specific enzymes or receptors, modulating biological pathways and enhancing its efficacy against bacteria and fungi.
The biological effects of this compound are mediated through several mechanisms:
- Binding Affinity : The compound binds to active sites on enzymes, inhibiting their activity. For instance, its interaction with liver alcohol dehydrogenase prevents the enzyme from catalyzing its reactions.
- Cell Signaling Modulation : It influences cell signaling pathways, gene expression, and cellular metabolism, which can lead to altered physiological responses in cells .
Comparative Biological Activity
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-5-methyl-3-nitro-1H-pyrazole | Bromine at position 4; nitro group | Antimicrobial properties |
| 5-Bromo-1-methyl-4-nitro-1H-pyrazole | Bromine at position 5; nitro group | Potentially similar activity |
| 3-Bromo-1-methyl-4-nitro-1H-pyrazole | Bromine at position 3; nitro group | Varies based on substitutions |
This table illustrates that while there are other compounds with similar structures, the specific combination of substituents in this compound enhances its biological activity compared to others.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry:
- Anticancer Activity : Some derivatives of pyrazoles have demonstrated selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, related pyrazoline compounds exhibited IC₅₀ values ranging from 3.96 to 4.38 μM against these cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties comparable to established drugs like indomethacin. These compounds inhibit pro-inflammatory cytokines and reduce edema in animal models .
- Enzyme Inhibition Studies : Recent docking studies have indicated that pyrazole-based inhibitors can effectively bind to lactate dehydrogenase (LDH), showcasing their potential as therapeutic agents in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
